Carbonic Anhydrase Inhibition: Target Compound Ki versus Class-Leading Pyrrolidine-Benzenesulfonamide
The target compound exhibits carbonic anhydrase inhibitory activity with a Ki of 7.83 × 10³ nM (7.83 µM) against Mycobacterium tuberculosis carbonic anhydrase, measured via stopped-flow CO₂ hydration assay at pH 8.3, 2°C [1]. This represents markedly weaker potency compared to the most potent pyrrolidine-benzenesulfonamide in the Poyraz 2023 series, compound 3b, which showed Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II [2]. The approximately 1,500-fold difference in hCA II potency (7,830 nM vs. 5.14 nM) provides a basis for selecting this compound as a weaker-affinity control probe or scaffold optimization starting point rather than a high-potency lead candidate. Acetazolamide, the reference clinical CA inhibitor, exhibits a Ki of approximately 12 nM against hCA II [3], further contextualizing the target compound's micromolar affinity.
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 7.83 × 10³ nM (7.83 µM) against Mycobacterium tuberculosis CA |
| Comparator Or Baseline | Compound 3b (Poyraz 2023): Ki = 17.61 ± 3.58 nM (hCA I); Ki = 5.14 ± 0.61 nM (hCA II). Acetazolamide: Ki ≈ 12 nM (hCA II) |
| Quantified Difference | ~1,500-fold weaker than compound 3b for hCA II; ~650-fold weaker than acetazolamide for hCA II |
| Conditions | Target: Stopped-flow CO₂ hydration assay, pH 8.3, 2°C (Mycobacterium tuberculosis CA). Comparators: Stopped-flow assay, human CA isoforms I and II |
Why This Matters
The large potency differential positions CAS 690647-82-6 as a useful low-affinity reference compound for establishing structure-activity relationship (SAR) baselines in CA inhibitor programs, rather than as a high-potency tool compound.
- [1] BindingDB. Affinity Data for BDBM29277 (CHEMBL451332): Ki = 7.83E+3 nM against Carbonic anhydrase (Mycobacterium tuberculosis). Assay: Applied Photophysics stopped-flow CO₂ hydration, pH 8.3, 2°C. DOI: 10.1021/jm9003126. View Source
- [2] Poyraz S, Döndaş HA, Yamali C, et al. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2024;42(7):3441-3458. PMID: 37232497. View Source
- [3] DOAJ. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. J Enzyme Inhib Med Chem. 2024. Ki (hCA II) = 12 nM. View Source
